molecular formula C20H17N3O5 B11004242 methyl N-[(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetyl]glycinate

methyl N-[(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetyl]glycinate

Cat. No.: B11004242
M. Wt: 379.4 g/mol
InChI Key: OEDQDXKFZFULHZ-UHFFFAOYSA-N
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Description

Methyl N-[(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetyl]glycinate is a complex organic compound that belongs to the class of isoindoloquinazolinones. These compounds are known for their unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound’s structure includes a fused heterocyclic system, which is a common motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetyl]glycinate typically involves multi-step organic reactions. One common method involves the reaction of secondary enamides and enecarbamates with N-aryl-3-hydroxyisoindolinones. This reaction is mediated by Lewis acids such as BF3, leading to the formation of the desired isoindoloquinazolinone structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetyl]glycinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated analogs

Scientific Research Applications

Methyl N-[(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetyl]glycinate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound can be used to study the interactions of isoindoloquinazolinones with various biological targets. It may also serve as a lead compound for the development of new drugs.

    Medicine: The compound’s potential biological activities make it a candidate for drug discovery and development. It may exhibit anti-cancer, anti-inflammatory, or antimicrobial properties.

    Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of methyl N-[(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetyl]glycinate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s unique structure allows it to bind to these targets with high affinity, potentially modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl N-[(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetyl]glycinate include other isoindoloquinazolinones and related heterocyclic compounds. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific structural features and the potential biological activities it may exhibit. Its fused heterocyclic system and the presence of multiple functional groups make it a versatile compound for various applications in research and industry.

Biological Activity

Methyl N-[(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetyl]glycinate is a compound belonging to the class of isoindoloquinazolines. This compound has garnered attention due to its potential biological activities, particularly in the field of oncology and enzyme inhibition. This article reviews the synthesis, biological activities, and mechanisms of action associated with this compound, drawing from various research studies.

Synthesis

The synthesis of isoindoloquinazolines typically involves multi-component reactions that yield derivatives with significant biological properties. For instance, the synthesis of this compound may follow methodologies similar to those reported for other isoindoloquinazolines, which include microwave-assisted synthesis and cycloaddition reactions involving isoprene and anilines as starting materials .

Antitumoral Activity

Research indicates that derivatives of isoindoloquinazolines exhibit notable antitumor properties. A study evaluating various 5-aryl-dihydroisoindolo[2,1-a]quinolin-11-ones demonstrated cytotoxic effects against multiple cancer cell lines. The compounds were tested for their ability to induce apoptosis and inhibit cell proliferation . The mechanism of action appears to involve interference with cellular signaling pathways critical for tumor growth.

Enzyme Inhibition

This compound has also been studied for its inhibitory effects on specific enzymes. For example, compounds within the quinazoline family have shown potent inhibition against α-glucosidase, an enzyme relevant in glucose metabolism and diabetes management. The IC50 values for these inhibitors ranged significantly, showcasing their potential as therapeutic agents .

The biological activity of this compound can be attributed to its structural features that allow it to interact with biological targets effectively. The presence of the isoindoloquinazoline scaffold is crucial for its activity:

  • Cytotoxicity : The compound's ability to induce apoptosis in cancer cells may be linked to its interaction with DNA or specific proteins involved in cell cycle regulation.
  • Enzyme Interaction : The binding affinity to α-glucosidase suggests that structural modifications can enhance potency by improving interactions at the enzyme's active site .

Case Studies

Several case studies have illustrated the efficacy of isoindoloquinazoline derivatives:

  • Study 1 : A derivative showed an IC50 value of 0.08 μM against a kinase involved in cancer progression .
  • Study 2 : Another derivative demonstrated significant cytotoxicity across various cancer cell lines with a promising selectivity index .

Data Tables

Compound NameBiological ActivityIC50 (µM)Reference
This compoundAntitumoral0.08
Aryl IsoIndolo-QuinolineCytotoxicity (Cancer Lines)Varies
Imidazo[1,2-c]quinazolinesα-glucosidase Inhibition12.44 - 308.33

Properties

Molecular Formula

C20H17N3O5

Molecular Weight

379.4 g/mol

IUPAC Name

methyl 2-[[2-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)acetyl]amino]acetate

InChI

InChI=1S/C20H17N3O5/c1-28-17(25)10-21-16(24)11-22-18-12-6-2-3-7-13(12)20(27)23(18)15-9-5-4-8-14(15)19(22)26/h2-9,18H,10-11H2,1H3,(H,21,24)

InChI Key

OEDQDXKFZFULHZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)CN1C2C3=CC=CC=C3C(=O)N2C4=CC=CC=C4C1=O

Origin of Product

United States

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